methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 923688-94-2
VCID: VC5964039
InChI: InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
SMILES: COC(=O)NCCC1=NC2=CC=CC=C2N1
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244

methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

CAS No.: 923688-94-2

Cat. No.: VC5964039

Molecular Formula: C11H13N3O2

Molecular Weight: 219.244

* For research use only. Not for human or veterinary use.

methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate - 923688-94-2

Specification

CAS No. 923688-94-2
Molecular Formula C11H13N3O2
Molecular Weight 219.244
IUPAC Name methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)
Standard InChI Key ASAQMFPKYXXOLN-UHFFFAOYSA-N
SMILES COC(=O)NCCC1=NC2=CC=CC=C2N1

Introduction

Chemical Structure and Nomenclature

Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate belongs to the benzimidazole-carbamate hybrid family. Its IUPAC name, methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate, reflects its two primary structural components:

  • A benzimidazole moiety (1H-1,3-benzodiazole), consisting of a fused benzene and imidazole ring.

  • A carbamate group (-OCONH-) linked via an ethyl spacer to the benzimidazole’s 2-position.

The compound’s stereoelectronic profile is defined by the benzimidazole’s planar aromatic system and the carbamate’s polarizable carbonyl group, which collectively influence its reactivity and intermolecular interactions.

Physicochemical Properties

Key physicochemical parameters for methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate are summarized below:

PropertyValue
CAS Number923688-94-2
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
Purity (Commercial)95%
Hazard ClassificationHazardous (requires PPE)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon NMR spectra of related benzimidazole-carbamates reveal distinct patterns:

  • ¹H NMR: Aromatic protons in benzimidazole resonate between δ 7.0–8.5 ppm, while the ethyl spacer’s methylene groups appear as triplets near δ 3.3–3.7 ppm. Carbamate NH protons typically show broad signals around δ 10–12 ppm .

  • ¹³C NMR: The benzimidazole carbons are observed at δ 110–150 ppm, with the carbamate carbonyl at δ 155–165 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate confirms its molecular ion peak at m/z 219.244 (M+H)+, consistent with its molecular formula.

Applications and Uses

Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is primarily utilized in proteomics research, where its benzimidazole core facilitates interactions with biological targets such as enzymes and receptors. Carbamate derivatives are also explored for:

  • Antimicrobial Agents: Benzimidazole’s ability to intercalate DNA and inhibit topoisomerases.

  • Agrochemicals: Carbamates’ role as acetylcholinesterase inhibitors in pest control.

Recent Research and Developments

Recent studies on benzimidazole-carbamate hybrids (e.g., tert-butyl derivatives) highlight advancements in:

  • Fluorescent Probes: Benzimidazole’s rigid structure enhances photostability in imaging applications .

  • Drug Delivery Systems: Carbamates’ hydrolytic stability enables controlled release formulations .

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